molecular formula C23H22N2O3 B14950779 2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B14950779
M. Wt: 374.4 g/mol
InChI Key: WCNOMTXXYDUQJZ-ZMOGYAJESA-N
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Description

4-{[(E)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5220~2,6~]UNDEC-8-ENE-3,5-DIONE is a complex organic compound with a unique structure that includes an ethoxy-naphthyl group and a tricyclic azatricyclo system

Preparation Methods

The synthesis of 4-{[(E)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE typically involves multiple steps, starting with the preparation of the ethoxy-naphthyl precursor. The key steps include:

    Formation of the Ethoxy-Naphthyl Precursor: This involves the reaction of 2-naphthol with ethyl iodide in the presence of a base to form 2-ethoxy-naphthalene.

    Condensation Reaction: The 2-ethoxy-naphthalene is then reacted with an appropriate aldehyde to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a suitable reagent to form the tricyclic azatricyclo system.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-{[(E)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 4-{[(E)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar compounds include:

    4-(((2-ETHOXY-1-NAPHTHYL)METHYLENE)AMINO)BENZENESULFONAMIDE: This compound has a similar ethoxy-naphthyl group but differs in its sulfonamide functionality.

    1-{(E)-[2-{[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}PHENYL]IMINO}METHYL-2-NAPHTHOL: This compound also contains a naphthyl group but has different substituents and a different overall structure.

The uniqueness of 4-{[(E)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE lies in its tricyclic azatricyclo system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C23H22N2O3/c1-2-28-19-12-11-14-5-3-4-6-17(14)18(19)13-24-25-22(26)20-15-7-8-16(10-9-15)21(20)23(25)27/h3-8,11-13,15-16,20-21H,2,9-10H2,1H3/b24-13+

InChI Key

WCNOMTXXYDUQJZ-ZMOGYAJESA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=O)C4C5CCC(C4C3=O)C=C5

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NN3C(=O)C4C5CCC(C4C3=O)C=C5

Origin of Product

United States

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